molecular formula C20H19N3O3S B5495609 1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide

1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide

Cat. No.: B5495609
M. Wt: 381.4 g/mol
InChI Key: FNVOIHVALBDIKK-UHFFFAOYSA-N
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Description

1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide is an organic compound that features a naphthalene ring, a sulfonyl group, a pyridine ring, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide typically involves the reaction of naphthalene-2-sulfonyl chloride with pyridin-4-ylprolinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .

Scientific Research Applications

1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-ylsulfonyl)-N-pyridin-4-ylprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the sulfonyl and pyridine groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-pyridin-4-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(22-17-9-11-21-12-10-17)19-6-3-13-23(19)27(25,26)18-8-7-15-4-1-2-5-16(15)14-18/h1-2,4-5,7-12,14,19H,3,6,13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVOIHVALBDIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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